![molecular formula C22H23NO5 B2639616 2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid CAS No. 2381423-92-1](/img/structure/B2639616.png)

2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

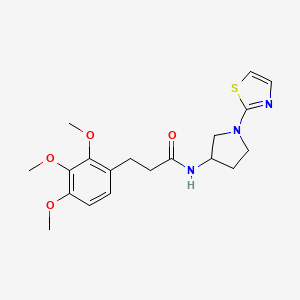

Description

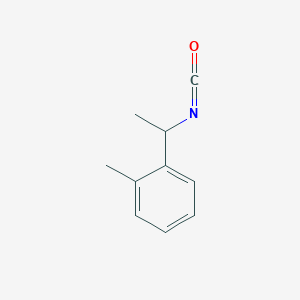

This compound is a derivative of pyrrolidine, which is a five-membered ring with a nitrogen atom. It has a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . The compound also contains a methoxy group and an acetic acid group .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a type of secondary amine. This ring is substituted at the 2-position with an acetic acid group and at the 4-position with a methoxy group. The 1-position of the ring is substituted with a Fmoc group .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 381.43 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications

Protection of Hydroxy-Groups

The Fmoc group is extensively used to protect hydroxy-groups in the synthesis of complex organic molecules, enabling selective deprotection under mild conditions that do not affect other sensitive functional groups. This property is crucial in the stepwise construction of large molecules, such as oligonucleotides and peptides, where the Fmoc group can be removed without disturbing other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

Synthesis of Difficult Peptide Sequences

In peptide synthesis, the Fmoc group has been instrumental in preventing interchain association, which is a common issue when synthesizing certain peptide sequences. Its use facilitates the synthesis of peptides that would otherwise be difficult to produce due to aggregation problems, enhancing the efficiency and yield of solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).

Oligomer Synthesis

The Fmoc group has been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. Its protective capabilities allow for the efficient solid-phase synthesis of oligomers of varying lengths, demonstrating the versatility of Fmoc chemistry in creating complex oligomeric structures (Gregar & Gervay-Hague, 2004).

Facile Synthesis of N-substituted Hydroxamic Acids

Fmoc chemistry has been applied to the synthesis of structurally diverse N-substituted hydroxamic acids, which are important in medicinal chemistry for their role as enzyme inhibitors. The methodology involves the efficient condensation of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines with specific solid supports, showcasing the applicability of Fmoc-protected intermediates in generating compounds with potential therapeutic value (Mellor & Chan, 1997).

Modified Benzhydrylamine for Solid Phase Synthesis

A dimethoxybenzhydrylamine derivative protected by the Fmoc group serves as a precursor for the C-terminal amide in peptide synthesis, illustrating the integration of Fmoc chemistry in developing novel reagents that enhance the efficiency of peptide assembly on solid supports. This approach underlines the role of Fmoc-protected intermediates in refining synthetic strategies for peptides (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-27-15-10-14(11-21(24)25)23(12-15)22(26)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEORNHHFRSUSC-GJZGRUSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]pyridazine](/img/structure/B2639534.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2639537.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2639539.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2639542.png)

![Methyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B2639547.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2639552.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2639556.png)